molecular formula C21H20ClNO B1452748 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride CAS No. 1160255-01-5

6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1452748
CAS RN: 1160255-01-5
M. Wt: 337.8 g/mol
InChI Key: XKBKFPDUDLKXFT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C21H20ClNO , with a molecular weight of approximately 337.85 g/mol . The 2D representation of its structure is as follows:

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins and their modifications, understanding the interactions within a proteome, and the analysis of protein expression at different times or under different conditions .

Molecular Weight Determination

With a molecular weight of 337.85 g/mol , this chemical serves as a standard or reference in mass spectrometry to determine the molecular weight of other compounds by comparison .

Chemical Synthesis

It’s a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals or materials science. Its reactive chloride group can be used to introduce various substituents onto the quinoline ring .

Analytical Chemistry

In analytical chemistry, it’s used as a reagent or a precursor for developing analytical methods. It could be part of a derivatization process to make certain analytes more detectable by spectroscopic methods .

Medicinal Chemistry

As a compound with a quinoline core, it has potential applications in medicinal chemistry for the design and development of new therapeutic agents. Quinoline derivatives are known for their antimalarial, antibacterial, and antifungal properties .

Material Science

In material science, this compound could be used in the synthesis of novel organic materials, such as light-emitting diodes (LEDs), due to the quinoline unit’s photophysical properties .

Pharmacological Studies

It may be used in pharmacological research to study its interaction with biological systems, which could lead to the discovery of new drug targets or the elucidation of disease mechanisms .

Environmental Chemistry

Lastly, it could be employed in environmental chemistry to study the degradation of quinoline derivatives in the environment or their potential as environmental sensors due to their fluorescent properties .

properties

IUPAC Name

6,8-dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO/c1-4-5-15-6-8-16(9-7-15)19-12-18(21(22)24)17-11-13(2)10-14(3)20(17)23-19/h6-12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBKFPDUDLKXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401186697
Record name 6,8-Dimethyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160255-01-5
Record name 6,8-Dimethyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160255-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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